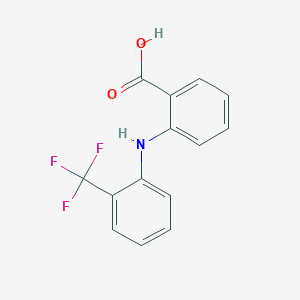

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide anthranilique O-trifluorométhylphényle est un composé organique appartenant à la classe des acides aminobenzoïques. Ces composés sont caractérisés par la présence d’un groupe amine lié au cycle benzénique. Le composé a une formule moléculaire de C14H10F3NO2 et un poids moléculaire de 281,23 g/mol

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Une des méthodes de synthèse de l’acide anthranilique O-trifluorométhylphényle implique le couplage hydrogénatif par transfert de 2-nitroaryl méthanols avec des alcools ou des amines. Cette méthode ne nécessite pas de catalyseur métallique de transition et est connue pour sa simplicité opérationnelle, son large éventail de substrats et son haut rendement par étape . Une autre méthode implique la réaction de l’anhydride phtalique avec de l’urée, suivie de l’ajout d’eau pour désintégrer le solide .

Méthodes de production industrielle : La production industrielle de l’acide anthranilique O-trifluorométhylphényle implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. Le procédé est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour ses applications prévues.

Analyse Des Réactions Chimiques

Types de réactions : L’acide anthranilique O-trifluorométhylphényle subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amine.

Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents substituants sur le cycle benzénique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrogène gazeux en présence d’un catalyseur sont couramment utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés en conditions acides ou basiques.

Produits principaux : Les principaux produits formés par ces réactions comprennent divers dérivés substitués de l’acide anthranilique O-trifluorométhylphényle, qui peuvent avoir différents groupes fonctionnels liés au cycle benzénique.

4. Applications de la recherche scientifique

L’acide anthranilique O-trifluorométhylphényle a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

O-Trifluoromethylphenyl Anthranilic Acid has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide anthranilique O-trifluorométhylphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber la formation de fibrilles amyloïdes en stabilisant la conformation tétramérique native de la transthyrétine, une protéine associée aux maladies amyloïdes . Les effets du composé sont médiés par sa liaison à des récepteurs et des enzymes spécifiques, modulant leur activité et conduisant aux résultats thérapeutiques souhaités.

Comparaison Avec Des Composés Similaires

L’acide anthranilique O-trifluorométhylphényle peut être comparé à d’autres composés similaires, tels que :

- Acide flufénamique

- Diclofenac

- Flurbiprofène

- Résvératrol

Ces composés partagent des similitudes structurelles et présentent des activités biologiques similaires, telles que des effets anti-inflammatoires et analgésiques .

Activité Biologique

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid, with the Chemical Abstracts Service (CAS) number 32621-47-9, is an organic compound notable for its unique structural features, including a trifluoromethyl group and an amino group linked to a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO2, with a molecular weight of approximately 281.23 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making this compound a subject of interest in drug design.

Biological Activity Overview

The biological activities of this compound are primarily explored in the context of anticancer properties, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, molecular docking studies suggested that analogs of benzoic acid can inhibit key proteins involved in cancer progression, such as VEGFR-2 and PDGFRα. These proteins are crucial for tumor growth and angiogenesis .

Table 1: Anticancer Activity Comparison

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Inhibition of angiogenesis |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 6.48 | MCF-7 | VEGFR-2 inhibition |

| Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | 0.03 | HCT116 | Multi-target anticancer activity |

Anti-inflammatory Effects

The compound's anti-inflammatory potential stems from its ability to inhibit cyclooxygenases (COXs), particularly COX-2, which is implicated in inflammatory processes. Selectivity towards COX-2 over COX-1 suggests that this compound may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

Preliminary studies suggest that derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE may enhance cholinergic signaling, thus improving cognitive function .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

- Antitumor Efficacy : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to target proteins involved in tumor growth, leading to increased apoptosis in cancer cells .

- Inflammation Models : In vitro assays showed significant reductions in inflammatory markers when treated with benzoic acid derivatives, indicating potential for therapeutic use in inflammatory diseases .

- Neurodegenerative Disease Models : Research on PABA analogs indicated promising results in improving memory retention and reducing neuroinflammation in animal models of Alzheimer's disease .

Propriétés

Formule moléculaire |

C14H10F3NO2 |

|---|---|

Poids moléculaire |

281.23 g/mol |

Nom IUPAC |

2-[2-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20) |

Clé InChI |

ONKHJNFXJDEMNQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(F)(F)F |

Synonymes |

N-(2-trifluoromethylphenyl)anthranilic acid oFLU cpd |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.